N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a methanesulfonamide group at position 2 and methyl substituents at positions 8 and 10 of the heterocyclic core (Fig. 1). The compound’s molecular weight is 422.5 g/mol (C₂₃H₂₂N₂O₄S) .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-4-6-15-13(8-10)18(2)16(19)12-9-11(17-23(3,20)21)5-7-14(12)22-15/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVOTJSKSFIBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a synthetic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. Its unique structure includes a dibenzodiazepine core fused with an oxazepine ring, which contributes to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C21H18N2O4S
- Molecular Weight : 394.4 g/mol
- CAS Number : 922036-46-2
- Structure : The compound features a methanesulfonamide group, enhancing its solubility and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that compounds in this class may exhibit:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation. For instance, it has shown cytotoxic effects against various cancer cell lines in vitro.
- Antimicrobial Properties : The compound may possess antimicrobial activity, which is crucial for developing new antibiotics amid rising resistance to existing drugs.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds within the dibenzo[b,f][1,4]oxazepine family. Below are key findings from notable research:
Potential Applications
This compound has potential applications in:
- Cancer Therapy : Due to its cytotoxic properties against cancer cells.
- Antibacterial Treatments : As a candidate for developing new antibiotics.
- Pharmaceutical Development : As a scaffold for synthesizing novel therapeutic agents.
Comparison with Similar Compounds
Structural Analogs with Sulfonamide Modifications
The target compound belongs to a class of dibenzo[b,f][1,4]oxazepine sulfonamides. Key analogs and their distinguishing features include:
Key Observations :
- Steric Effects : Bulky groups (e.g., tetrahydronaphthyl) may hinder receptor binding compared to planar aromatic substituents .
- Synthetic Accessibility : Methyl and ethylbenzene sulfonamides are more readily synthesized (e.g., 24 mg available for screening) .
Analogs with Heterocyclic Core Modifications
Thiazepine vs. Oxazepine Cores
Replacing the oxygen atom in oxazepine with sulfur yields dibenzo[b,f][1,4]thiazepines, altering electronic and steric properties:
Key Differences :
- Electronic Effects : Sulfur’s larger atomic radius and lower electronegativity vs. oxygen may enhance π-π stacking in thiazepines .
- Biological Activity : Thiazepine derivatives show dopamine receptor antagonism (Ki < 100 nM), while oxazepines are less studied .
Analytical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
